2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of 2-chlorobenzohydrazide with naphthalen-2-yloxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
Substitution Reactions: The chlorophenyl group can be introduced through nucleophilic substitution reactions. For instance, the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate can form the corresponding hydrazide, which can then undergo cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The oxadiazole ring and the chlorophenyl group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole
- 2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)ethyl]-1,3,4-oxadiazole
- 2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)propyl]-1,3,4-oxadiazole
Uniqueness
2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both the chlorophenyl and naphthalen-2-yloxy groups provides a distinct combination of properties that may not be found in other similar compounds.
Properties
Molecular Formula |
C19H13ClN2O2 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H13ClN2O2/c20-17-8-4-3-7-16(17)19-22-21-18(24-19)12-23-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2 |
InChI Key |
GGFMPSWHCVAKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.